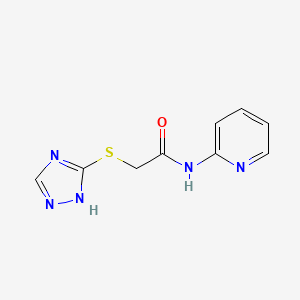
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone belongs to a class of compounds that have shown a wide range of biological activities. Compounds with pyrazolyl and pyrimidinone moieties, for instance, have been explored for their potential antimicrobial and anticancer properties, showcasing the significance of these chemical structures in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a series of pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, involving reactions characterized by IR, (1)H NMR, (13)CNMR, Mass spectra, and Elemental analysis to determine their structure (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including substituents like dimethylpyrazolyl, has been elucidated using techniques such as high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, providing insights into the arrangement of atoms and functional groups within these molecules (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidinones undergo various chemical reactions, including nucleophilic substitutions that lead to a variety of derivatives with potential pharmacological activities. The reactivity of these compounds towards different reagents can result in the formation of novel compounds with unique properties (Katoh, Kondoh, & Ohkanda, 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be determined through standard laboratory techniques. These properties are essential for understanding the compound's behavior in various conditions and for the development of pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for drug development. For example, the inhibitory activity of pyrazolo[3,4-d]pyrimidines against specific enzymes or receptors can highlight their therapeutic potential (Ivachtchenko et al., 2011).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to 1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone, showing significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin. These compounds demonstrated both good to excellent antimicrobial activity and promising anticancer properties, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potentials
Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potentials of pyrimidine-linked pyrazole derivatives, including those related to the target compound. Their research found these compounds to exhibit notable activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-7-11(2)22(20-10)15-5-6-21(16(23)19-15)9-12-3-4-13(17)8-14(12)18/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEOIPBMYAMUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=O)N(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)
![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)
![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)
![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)


![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)
![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)
![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine dihydrochloride](/img/structure/B5554100.png)

